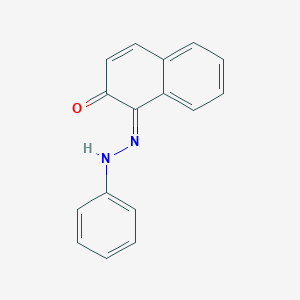
(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one
Descripción general
Descripción
The compound with the PubChem (1Z)-1-(phenylhydrazinylidene)naphthalen-2-one is known as Sudan I. Its IUPAC name is this compound. Sudan I is an azo dye, which is a class of synthetic dyes characterized by the presence of an azo group (-N=N-) as part of their molecular structure. It is commonly used as a coloring agent in various industrial applications, including plastics, oils, and waxes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sudan I can be synthesized through the diazotization of aniline followed by coupling with 2-naphthol. The reaction typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to produce Sudan I.
Industrial Production Methods
Industrial production of Sudan I follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control .
Análisis De Reacciones Químicas
Types of Reactions
Sudan I undergoes various chemical reactions, including:
Oxidation: Sudan I can be oxidized to form corresponding quinones.
Reduction: The azo group in Sudan I can be reduced to form amines.
Substitution: Sudan I can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces quinones.
Reduction: Produces aromatic amines.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Sudan I has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for staining and as an indicator in various chemical reactions.
Biology: Employed in histology for staining tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used as a coloring agent in plastics, oils, and waxes.
Mecanismo De Acción
Sudan I exerts its effects primarily through its interaction with biological molecules. The azo group in Sudan I can undergo reduction to form aromatic amines, which can then interact with various cellular components. This interaction can lead to changes in cellular function and has been investigated for its potential mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Sudan II: Another azo dye with similar applications but different chemical structure.
Sudan III: Used for similar purposes but has different staining properties.
Uniqueness
Sudan I is unique due to its specific chemical structure, which gives it distinct staining properties and solubility characteristics. Its ability to bind to certain biological molecules makes it particularly useful in various scientific and industrial applications .
Propiedades
IUPAC Name |
(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,17H/b18-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYAPYTDIVJGG-VLGSPTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\C(=O)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















